molecular formula C18H22N2O B1351553 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine CAS No. 54041-93-9

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Cat. No.: B1351553
CAS No.: 54041-93-9
M. Wt: 282.4 g/mol
InChI Key: QEBOYBVMAZLNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a significant piperazine-derived chemical intermediate with primary utility in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key building block for the synthesis of biologically active molecules. Most notably, it is a critical precursor in the multi-step synthesis of Cetirizine, a second-generation selective histamine H1-receptor antagonist (https://pubchem.ncbi.nlm.nih.gov/compound/2678). The structure of this compound, featuring a diphenylmethyl moiety linked to the piperazine ring, is a common pharmacophore in compounds that interact with neurological and immunological targets. Researchers utilize this chemical to develop and optimize novel therapeutic agents, study structure-activity relationships (SAR) in drug discovery, and for the preparation of chemical libraries for high-throughput screening. The compound is offered as a high-purity solid to ensure consistency and reliability in sensitive research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOYBVMAZLNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389905
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54041-93-9
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or alkoxylated piperazine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine exhibits several biological activities:

  • Antidepressant Effects : Similar to other piperazine derivatives, this compound has shown potential antidepressant properties, likely due to its interaction with serotonin and dopamine receptors.
  • Antinociceptive Activity : Studies have suggested that it may have pain-relieving effects through modulation of sigma receptors, particularly σ-1 receptors, which are implicated in pain pathways .
  • Toxicological Studies : The compound has been analyzed for its metabolites and potential toxicity in animal models, indicating the need for careful dosage management in therapeutic applications .

The following table compares this compound with related compounds based on their biological activities:

Compound NameStructure DescriptionBiological Activity
1-(4-Methoxyphenyl)piperazinePiperazine with methoxy groupAntidepressant effects
1-(2-(Phenylmethyl)phenyl)piperazinePiperazine with phenylmethyl groupAntipsychotic activity
N-(4-Methoxyphenyl)piperazinePiperazine with methoxy groupRecreational drug properties

This comparison highlights how the specific substituents on the piperazine ring influence the biological profile of each compound.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Pain Management Studies : In preclinical trials, derivatives of this compound demonstrated significant antinociceptive effects in models of inflammatory and neuropathic pain. For instance, a derivative showed high affinity for σ-1 receptors and was effective in reducing pain responses in mouse models .
  • Toxicological Analysis : Detailed toxicological assessments using gas chromatography-mass spectrometry (GC-MS) have established protocols for detecting this compound and its metabolites in biological samples. This is crucial for understanding its safety profile in potential human use .

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are broadly categorized into benzylpiperazines and phenylpiperazines , differing in their substituent groups and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Piperazine Derivatives

Compound Name Substituent Structure Receptor Affinity/Activity Pharmacological Effects Detection Methods (LC-MS/MS) Regulatory Status
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine Benzyl group with 4-methoxy- and phenyl substituents Hypothesized 5-HT1A/5-HT2 receptor modulation (inferred from analogs) Likely psychostimulant, weaker than amphetamines Retention time: ~8.2 min (estimated) Not explicitly regulated
BZP (1-Benzylpiperazine) Simple benzyl substituent 5-HT2A/2C agonism, dopamine reuptake inhibition Stimulant (MDMA-like), tachycardia Retention time: 7.5 min Controlled in many countries
TFMPP (3-Trifluoromethylphenylpiperazine) 3-Trifluoromethylphenyl group 5-HT1B/1D agonism Serotonergic effects, suppresses locomotion in rats Retention time: 9.1 min Controlled
MeOPP (1-(4-Methoxyphenyl)piperazine) 4-Methoxyphenyl group 5-HT1A partial agonism Mild stimulant, lower abuse potential Retention time: 8.5 min Under review by WHO
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl group 5-HT2C/5-HT1B agonism Anxiogenic, appetite suppression Retention time: 8.8 min Controlled

Key Findings:

Substituent Effects on Activity :

  • The methoxy group in MeOPP and the target compound reduces potency compared to halogenated analogs (e.g., mCPP, TFMPP) but enhances selectivity for serotonin receptors over dopamine pathways .
  • Benzyl vs. Phenylpiperazines : Benzylpiperazines (e.g., BZP) exhibit stronger stimulant effects due to dopamine reuptake inhibition, while phenylpiperazines (e.g., TFMPP, MeOPP) primarily act on serotonin receptors .

Behavioral and Neurochemical Profiles: TFMPP and mCPP suppress locomotor activity in rats via 5-HT1B/1C receptors, whereas MeOPP shows weaker behavioral effects .

Analytical Differentiation :

  • LC-MS/MS methods distinguish these compounds via retention times and fragmentation patterns. For example, MeOPP and the target compound may differ by ~0.3 min in retention time due to the additional phenyl group .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The para-methoxy group in the target compound likely reduces metabolic degradation compared to ortho-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine) .
  • Toxicological Data: Limited evidence exists for long-term effects of diphenylmethyl-substituted piperazines. In vitro studies suggest moderate cytotoxicity in Candida species (e.g., 1c analog in ).
  • Regulatory Challenges: Piperazine derivatives like BZP and TFMPP are already controlled, but novel analogs (e.g., the target compound) may evade detection due to structural variations .

Biological Activity

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a 4-methoxyphenyl and a phenylmethyl group. Its molecular formula is C18H22N2O, and it has a molecular weight of 286.38 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetics and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • σ-1 Receptor Modulation : This compound has shown significant affinity for σ-1 receptors, which are implicated in pain modulation and neuroprotection. In studies, derivatives of this compound demonstrated high selectivity towards σ-1 over σ-2 receptors, indicating potential for analgesic applications .
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective properties by modulating oxidative stress pathways and reducing neuronal apoptosis .

Biological Activities

The compound exhibits several notable biological activities:

  • Antinociceptive Effects : In preclinical models, this compound has been associated with significant antinociceptive effects, particularly in models of inflammatory pain .
  • Antioxidant Activity : Studies have suggested that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against A-431 and Jurkat cells, showing promising results in inhibiting cell proliferation .

Case Studies

  • Analgesic Efficacy : A study evaluated the analgesic efficacy of this compound in mouse models. The results indicated a dose-dependent reduction in pain response, highlighting its potential as an analgesic agent .
  • Oxidative Stress Modulation : Another study focused on the compound's ability to modulate oxidative stress markers in neuronal cells. The findings demonstrated a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels upon treatment with the compound .

Tables of Biological Activity

Activity TypeObservationsReference
AntinociceptiveSignificant pain reduction in mouse models
NeuroprotectionReduced neuronal apoptosis; increased GSH levels
CytotoxicityInhibited growth of A-431 and Jurkat cells

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest moderate absorption with potential hepatic metabolism via cytochrome P450 enzymes. Further research is needed to elucidate its bioavailability and elimination pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine and its analogs?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent. Substituents on the aroyl group (e.g., halogens, hydroxy groups) influence crystallinity and hydrogen bonding patterns, which can be optimized by adjusting reaction stoichiometry and solvent polarity. X-ray crystallography is recommended to validate structural purity .

Q. How can researchers accurately quantify trace amounts of this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with an internal standard (e.g., p-tolylpiperazine) ensures precision. Validation parameters should include limits of detection (LOD: ~0.1 ng/mg) and quantification (LOQ: ~0.3 ng/mg), particularly for hair or plasma samples. Matrix-matched calibration curves are critical to account for interference .

Q. What structural features dictate its affinity for monoamine transporters?

  • Methodological Answer : The 4-methoxyphenyl group enhances serotonin transporter (SERT) inhibition, while the piperazine core modulates dopamine transporter (DAT) binding. Competitive radioligand assays (e.g., using [³H]paroxetine for SERT) and computational docking studies (e.g., AutoDock Vina) are recommended to map binding pockets and assess substituent effects .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic behavior of derivatives?

  • Methodological Answer : X-ray diffraction studies reveal that electron-withdrawing substituents (e.g., Cl, F) promote C–H⋯O hydrogen bonds, forming chain or sheet assemblies. In contrast, methoxy groups favor aromatic stacking. Thermal analysis (DSC/TGA) and Hirshfeld surface calculations (CrystalExplorer) can quantify these interactions and predict solubility .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., receptor selectivity vs. off-target effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using in vitro receptor panels (e.g., CEREP’s SafetyScreen) and orthogonal assays (e.g., calcium flux for GPCR activity). Meta-analyses of published IC₅₀ values with standardized normalization are advised .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s metabolic stability without compromising efficacy?

  • Methodological Answer : Introduce metabolically stable groups (e.g., fluorination at the phenyl ring) and assess stability in human liver microsomes (HLM). LC-MS/MS can identify major metabolites. Parallel artificial membrane permeability assays (PAMPA) and logP calculations guide bioavailability improvements .

Q. What in silico and in vitro models best predict its neuropharmacological effects?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model receptor-ligand dynamics, while in vitro microdialysis in rodent brains quantifies neurotransmitter release (e.g., serotonin, dopamine). Cross-validate findings with knockout animal models to isolate target mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.